1,2-Bis(dimethylsilyl)ethane

Hydrosilylation catalysis Bifunctional silanes Reaction kinetics

1,2-Bis(dimethylsilyl)ethane (CAS 20152-11-8), also designated as 1,1,4,4-tetramethyl-1,4-disilabutane, is a bifunctional organosilicon compound bearing two dimethylsilyl (Si–H) termini separated by an ethylene bridge. This molecular architecture — featuring two reactive hydrosilane moieties within a single, well-defined C₂-spaced framework — distinguishes it from monofunctional silanes and from homologs with alternative spacer lengths (e.g., methylene-bridged or longer alkyl chains).

Molecular Formula C6H18Si2
Molecular Weight 146.38
CAS No. 20152-11-8
Cat. No. B2672882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(dimethylsilyl)ethane
CAS20152-11-8
Molecular FormulaC6H18Si2
Molecular Weight146.38
Structural Identifiers
SMILESC[Si](C)CC[Si](C)C
InChIInChI=1S/C6H16Si2/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3
InChIKeyYZJSARUCMYJHNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2-Bis(dimethylsilyl)ethane (CAS 20152-11-8) — Procurement-Relevant Profile and Core Identity


1,2-Bis(dimethylsilyl)ethane (CAS 20152-11-8), also designated as 1,1,4,4-tetramethyl-1,4-disilabutane, is a bifunctional organosilicon compound bearing two dimethylsilyl (Si–H) termini separated by an ethylene bridge [1]. This molecular architecture — featuring two reactive hydrosilane moieties within a single, well-defined C₂-spaced framework — distinguishes it from monofunctional silanes and from homologs with alternative spacer lengths (e.g., methylene-bridged or longer alkyl chains). The compound serves as a versatile intermediate in the synthesis of organosilicon derivatives, a reducing agent, a precursor for silicon carbide coatings, and a building block for hybrid inorganic-organic polymers . The coexistence of two hydrosilyl groups within the same molecule enables bifunctional reactivity pathways that cannot be replicated by simple mixtures of monofunctional silanes.

Why 1,2-Bis(dimethylsilyl)ethane Cannot Be Replaced by Generic Silanes or Spacer Analogs


Substitution with generic monohydrosilanes or even closely related bifunctional analogs (e.g., 1,2-bis(dimethylsilyl)benzene, bis(dimethylsilyl)methane, or 1,3-bis(dimethylsilyl)propane) introduces significant and quantifiable alterations in reaction kinetics, product selectivity, fragmentation behavior, and material properties. The ethylene spacer length in 1,2-bis(dimethylsilyl)ethane is not arbitrary: it directly governs the intramolecular distance between the two Si–H groups, which in turn dictates whether synergistic bifunctional activation can occur, influences the rate differential between the first and second hydrosilylation steps, and determines the thermomechanical characteristics of derived polymers and coatings [1][2][3]. The evidence presented in Section 3 demonstrates that seemingly minor structural modifications — a single carbon in the bridge length or a different aromatic spacer — produce measurable deviations in performance that are consequential for research reproducibility and industrial process control.

1,2-Bis(dimethylsilyl)ethane: Quantitative Differentiation Evidence Against Closest Analogs


Unprecedented 100:1 Hydrosilylation Rate Differential Between Two Si–H Bonds — A Distinct Signature vs. Spacer Analogs

In (PPh₃)₃RhCl-catalyzed hydrosilylation of unsaturated substrates (ketones, olefins, acetylenes), 1,2-bis(dimethylsilyl)ethane exhibits an unprecedented rate differential between its two Si–H bonds: the first hydrosilylation proceeds approximately 100 times faster than the second [1]. This contrasts sharply with 1,2-bis(dimethylsilyl)benzene, where the two Si–H bonds react at comparable rates under identical conditions [2][3]. The pronounced rate gap in the ethane-bridged compound enables selective monohydrosilylation — producing Me₂HSi–CH₂CH₂–SiMe₂Z (where Z = alkoxy, alkyl, or vinyl) in high purity — whereas the benzene-bridged analog yields statistical mixtures of mono- and bis-adducts.

Hydrosilylation catalysis Bifunctional silanes Reaction kinetics

Divergent EI-MS Fragmentation Pathway vs. Bis(dimethylsilyl)methane — Diagnostic m/z 103 Ion Enables Unambiguous Structural Discrimination

Under electron impact ionization, 1,2-bis(dimethylsilyl)ethane undergoes a distinct fragmentation mechanism not observed in its methane-bridged homolog. The ethane-bridged compound exhibits simultaneous Si–C bond cleavage and Si–Si bond formation via a four-center transition state, producing a characteristic m/z 103 fragment ion [1]. In contrast, bis(dimethylsilyl)methane primarily loses a methyl radical from the molecular ion (M⁺ → [M–CH₃]⁺), with most fragment ions derived from secondary decomposition of the [M–CH₃]⁺ species [1].

Mass spectrometry Analytical differentiation Organosilicon fragmentation

Enhanced Metal-Hydride Complex Stability vs. Parent Polyhydride Baseline — rhenium pentahydride complexes incorporating 1,2-bis(dimethylsilyl)ethane exhibit markedly greater resistance to H₂ loss

When incorporated as a chelating disilane ligand into rhenium polyhydride complexes, 1,2-bis(dimethylsilyl)ethane (dmse) confers significantly enhanced stability against dihydrogen loss compared to the parent unchelated polyhydride [1][2]. The pentahydride complex ReH₅(dmse)(PPh₃)₂ exhibits substantially greater resistance to H₂ elimination than ReH₇(PPh₃)₂. This stabilization effect is attributed to the bidentate coordination mode enabled by the ethylene spacer, which imposes a constrained geometry that disfavors reductive elimination of H₂.

Organometallic complexes Hydride stability Rhenium chemistry

Film Hardness and Refractive Index Tunability in CVD-Derived a-SiC:H Coatings — Thermally Eliminated Organic Moieties Yield Dense, Hard Materials

When employed as a single-source precursor for remote hydrogen microwave plasma chemical vapor deposition (RP-CVD), 1,2-bis(dimethylsilyl)ethane produces amorphous hydrogenated silicon carbide (a-SiC:H) films whose properties are systematically tunable via substrate temperature (TS) [1]. Increasing TS from 30 °C to 400 °C eliminates organic moieties from the growing film and promotes the formation of a Si-carbidic network structure. The resulting high-TS films are described as morphologically homogeneous, dense, and hard materials with high refractive index and extremely low photoluminescence intensity [1].

Chemical vapor deposition Silicon carbide coatings Single-source precursors

Availability of Validated Synthesis Protocols via Hydrosilylation and Reductive Routes — Established Industrial-Scale Production Methods

Multiple validated synthetic routes to 1,2-bis(dimethylsilyl)ethane are documented in the patent literature, including (1) transition metal-catalyzed hydrosilylation of ethylene with bis(dimethylsilyl) precursors at 0–150 °C using Pt, Pd, or Ni catalysts , and (2) reductive conversion of alkyl/alkenyl silicon mixtures to yield alkoxy-substituted 1,2-bis-silyl-ethanes [1][2]. The hydrosilylation route specifically produces the 1,2-bissilylethane derivative under mild conditions using inexpensive raw materials available in large quantities, with the option to selectively obtain either 1,2- or 1,1-bissilylethane derivatives by adjusting reaction parameters .

Synthesis methodology Process chemistry Industrial production

1,2-Bis(dimethylsilyl)ethane — High-Value Application Scenarios Aligned with Quantitative Differentiation Evidence


Selective Monohydrosilylation for Asymmetric Bifunctional Silane Synthesis

In synthetic laboratories and fine chemical manufacturing requiring bifunctional silanes with one protected and one reactive terminus, 1,2-bis(dimethylsilyl)ethane is uniquely suited due to its ≈100:1 intramolecular rate differential between the first and second Si–H hydrosilylation reactions under RhCl(PPh₃)₃ catalysis [1]. This enables clean conversion of one Si–H group to yield Me₂HSi–CH₂CH₂–SiMe₂Z intermediates without statistical contamination from the bis-adduct. The benzene-bridged analog cannot achieve this selectivity, producing mixtures requiring chromatographic separation. Procurement for this application should specify 1,2-bis(dimethylsilyl)ethane and explicitly avoid substitution with 1,2-bis(dimethylsilyl)benzene.

Analytical Reference Standard for Organosilicon Mixture Deconvolution

For analytical chemistry laboratories performing GC-MS or EI-MS characterization of organosilicon reaction products, 1,2-bis(dimethylsilyl)ethane provides a definitive diagnostic marker: the characteristic m/z 103 fragment ion arising from simultaneous Si–C cleavage and Si–Si bond formation [1]. This fragmentation signature is absent in the methane-bridged homolog bis(dimethylsilyl)methane. Procurement of high-purity 1,2-bis(dimethylsilyl)ethane as an analytical reference standard enables unambiguous compound identification in complex reaction matrices without the need for chromatographic resolution of closely eluting silane isomers.

Ligand for Stabilized Organometallic Hydride Complexes in Catalysis Research

In organometallic synthesis programs focused on rhenium and iridium polyhydride catalysts, 1,2-bis(dimethylsilyl)ethane (dmse) serves as a chelating disilane ligand that markedly enhances complex stability against dihydrogen elimination [1][2]. The resulting pentahydride complexes ReH₅(dmse)(PPh₃)₂ exhibit significantly greater resistance to H₂ loss than the parent heptahydride ReH₇(PPh₃)₂, improving shelf-life and handling characteristics. This application specifically requires the ethylene spacer length; shorter (methane) or longer (propane) homologs would alter the chelate bite angle and potentially compromise the stabilization effect.

Single-Source Precursor for a-SiC:H Hard Coatings in Semiconductor Processing

For semiconductor and materials science facilities producing amorphous hydrogenated silicon carbide (a-SiC:H) coatings via remote hydrogen plasma CVD, 1,2-bis(dimethylsilyl)ethane functions as an effective single-source precursor [1]. Deposition at elevated substrate temperatures (400 °C) eliminates organic moieties and yields dense, morphologically homogeneous, hard films with high refractive index and extremely low photoluminescence — properties critical for optoelectronic and protective coating applications. The C₂ spacer length provides the appropriate Si:C stoichiometry in a single volatile molecular precursor, eliminating the process complexity and compositional variability associated with dual-source SiC deposition systems.

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